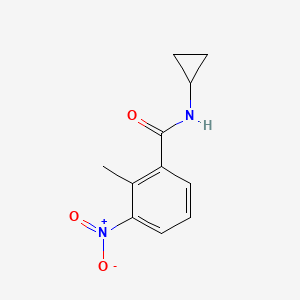
3-(4-fluorophenoxy)-7-methoxy-2,8-dimethyl-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-fluorophenoxy)-7-methoxy-2,8-dimethyl-4H-chromen-4-one, also known as FMeO-DMT, is a synthetic compound that belongs to the family of tryptamines. It is a derivative of the natural compound N,N-dimethyltryptamine (DMT) and has been studied for its potential therapeutic applications in various fields of medicine.
Mecanismo De Acción
3-(4-fluorophenoxy)-7-methoxy-2,8-dimethyl-4H-chromen-4-one acts as a partial agonist at the serotonin 5-HT1A and 5-HT2A receptors, which results in the modulation of neurotransmitter release and synaptic plasticity. It also has affinity for other receptors, including the sigma-1 receptor, which is involved in the regulation of cellular stress responses.
Biochemical and Physiological Effects:
3-(4-fluorophenoxy)-7-methoxy-2,8-dimethyl-4H-chromen-4-one has been shown to induce a range of biochemical and physiological effects, including altered states of consciousness, changes in perception, mood, and cognition, as well as changes in heart rate and blood pressure. It has also been shown to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-(4-fluorophenoxy)-7-methoxy-2,8-dimethyl-4H-chromen-4-one for lab experiments is its high potency and selectivity for the serotonin 5-HT1A and 5-HT2A receptors, which allows for precise modulation of neurotransmitter release and synaptic plasticity. However, one of the limitations is its potential for abuse and the need for strict regulatory controls.
Direcciones Futuras
There are several potential future directions for the study of 3-(4-fluorophenoxy)-7-methoxy-2,8-dimethyl-4H-chromen-4-one, including:
1. Further investigation of its therapeutic potential in the treatment of psychiatric disorders, such as depression and anxiety.
2. Development of novel derivatives with improved pharmacokinetic properties and therapeutic efficacy.
3. Exploration of its potential as a tool for studying the neurobiology of consciousness and altered states of consciousness.
4. Investigation of its potential as an anti-inflammatory and analgesic agent in the treatment of chronic pain and inflammatory conditions.
Conclusion:
In conclusion, 3-(4-fluorophenoxy)-7-methoxy-2,8-dimethyl-4H-chromen-4-one is a synthetic compound with potential therapeutic applications in various fields of medicine. Its mechanism of action involves modulation of neurotransmitter release and synaptic plasticity through partial agonism at the serotonin 5-HT1A and 5-HT2A receptors. While there are advantages and limitations to its use in lab experiments, there are several potential future directions for its study and development.
Métodos De Síntesis
The synthesis of 3-(4-fluorophenoxy)-7-methoxy-2,8-dimethyl-4H-chromen-4-one involves a multi-step process that starts with the reaction of 4-fluoroanisole with 2,3-dihydroxypropyltrimethylammonium chloride to form an intermediate compound. This is followed by the reaction of the intermediate with 2,8-dimethyl-4H-chromen-4-one in the presence of a Lewis acid catalyst to produce 3-(4-fluorophenoxy)-7-methoxy-2,8-dimethyl-4H-chromen-4-one.
Aplicaciones Científicas De Investigación
3-(4-fluorophenoxy)-7-methoxy-2,8-dimethyl-4H-chromen-4-one has been studied for its potential therapeutic applications in various fields of medicine, including psychiatry, neurology, and oncology. It has been shown to have a high affinity for the serotonin 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, cognition, and perception.
Propiedades
IUPAC Name |
3-(4-fluorophenoxy)-7-methoxy-2,8-dimethylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FO4/c1-10-15(21-3)9-8-14-16(20)18(11(2)22-17(10)14)23-13-6-4-12(19)5-7-13/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMIJNJYLEFDUKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=C(C2=O)OC3=CC=C(C=C3)F)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenoxy)-7-methoxy-2,8-dimethyl-4H-chromen-4-one | |
CAS RN |
303095-19-4 |
Source


|
| Record name | 3-(4-FLUOROPHENOXY)-7-METHOXY-2,8-DIMETHYL-4H-CHROMEN-4-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[2-(1-cyclohexen-1-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B5754454.png)
![N'-[(4-oxo-4H-chromen-3-yl)methylene]-2-(4-thiomorpholinyl)acetohydrazide](/img/structure/B5754460.png)



![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone](/img/structure/B5754489.png)
![N-{[(4-ethoxyphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5754506.png)
![1-(2-pyridinyl)-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B5754508.png)
![2-(4-chlorophenyl)-3-[4-(diethylamino)-2-methoxyphenyl]acrylonitrile](/img/structure/B5754509.png)
